molecular formula C22H21N3O4 B11089143 Ethyl 4-[3-(5,6-dimethylbenzimidazol-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate

Ethyl 4-[3-(5,6-dimethylbenzimidazol-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate

Cat. No.: B11089143
M. Wt: 391.4 g/mol
InChI Key: KMFBROBJHCSNAV-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(5,6-dimethylbenzimidazol-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate is a complex organic compound that features a benzimidazole moiety, a pyrrolidine ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[3-(5,6-dimethylbenzimidazol-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate typically involves multiple steps:

    Formation of the Benzimidazole Moiety: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions.

    Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a diester.

    Coupling of Benzimidazole and Pyrrolidine: The benzimidazole and pyrrolidine intermediates are then coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Esterification: The final step involves esterification of the benzoic acid derivative with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[3-(5,6-dimethylbenzimidazol-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized using strong oxidizing agents.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

    Oxidation: Formation of benzimidazole derivatives with additional oxygen functionalities.

    Reduction: Conversion of the ester to the corresponding alcohol.

    Substitution: Halogenated benzimidazole derivatives.

Scientific Research Applications

Ethyl 4-[3-(5,6-dimethylbenzimidazol-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-[3-(5,6-dimethylbenzimidazol-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity. The ester group can facilitate the compound’s transport across cell membranes, enhancing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dimethylbenzimidazole: A simpler benzimidazole derivative with similar biological activities.

    Ethyl 4-[3-(5,6-dimethyl-1-benzimidazolyl)-2-hydroxypropoxy]benzoate: A structurally related compound with a hydroxypropoxy group instead of a pyrrolidine ring.

Uniqueness

Ethyl 4-[3-(5,6-dimethylbenzimidazol-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate is unique due to its combination of a benzimidazole moiety, a pyrrolidine ring, and an ester group. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C22H21N3O4

Molecular Weight

391.4 g/mol

IUPAC Name

ethyl 4-[3-(5,6-dimethylbenzimidazol-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate

InChI

InChI=1S/C22H21N3O4/c1-4-29-22(28)15-5-7-16(8-6-15)25-20(26)11-19(21(25)27)24-12-23-17-9-13(2)14(3)10-18(17)24/h5-10,12,19H,4,11H2,1-3H3

InChI Key

KMFBROBJHCSNAV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3C=NC4=C3C=C(C(=C4)C)C

Origin of Product

United States

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